molecular formula C9H12N5NaO4 B1343297 Ganciclovir sodium CAS No. 84245-13-6

Ganciclovir sodium

Cat. No.: B1343297
CAS No.: 84245-13-6
M. Wt: 277.21 g/mol
InChI Key: JJICLMJFIKGAAU-UHFFFAOYSA-M
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Description

Ganciclovir sodium is a synthetic antiviral compound used primarily to treat infections caused by cytomegalovirus, particularly in immunocompromised patients. It is a nucleoside analog of guanine, which inhibits the replication of viral DNA. This compound is crucial in managing cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and in preventing cytomegalovirus disease in transplant recipients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganciclovir sodium is synthesized through a multi-step process starting from guanineThe final product is obtained by reacting ganciclovir with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography for purification and lyophilization for the final product. The compound is typically produced in a sterile environment to ensure its suitability for medical use .

Chemical Reactions Analysis

Types of Reactions: Ganciclovir sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ganciclovir .

Scientific Research Applications

Ganciclovir sodium has a wide range of applications in scientific research:

Mechanism of Action

Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the cell, it is phosphorylated to ganciclovir triphosphate by viral and cellular kinases. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase. This incorporation results in the termination of viral DNA elongation, thereby inhibiting viral replication .

Comparison with Similar Compounds

    Acyclovir: Another guanine analog used to treat herpes simplex virus infections. It has a similar mechanism of action but is less potent against cytomegalovirus.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability. It is converted to ganciclovir in the body and has similar antiviral activity.

    Foscarnet: An inorganic pyrophosphate analog that inhibits viral DNA polymerase. It is used for cytomegalovirus infections resistant to ganciclovir.

    Cidofovir: A cytosine analog with broad-spectrum antiviral activity against DNA viruses, including cytomegalovirus

Uniqueness of Ganciclovir Sodium: this compound is unique due to its high specificity and potency against cytomegalovirus. Its ability to be incorporated into viral DNA and terminate its replication makes it a critical drug in the management of cytomegalovirus infections, especially in immunocompromised patients .

Properties

IUPAC Name

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICLMJFIKGAAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82410-32-0 (Parent)
Record name Ganciclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20883175
Record name Ganciclovir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84245-13-6, 107910-75-8
Record name Ganciclovir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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